n1-Methyl-n1-(2-(methylsulfonyl)ethyl)ethane-1,2-diamine
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Overview
Description
n1-Methyl-n1-(2-(methylsulfonyl)ethyl)ethane-1,2-diamine is a chemical compound with the molecular formula C6H16N2O2S and a molecular weight of 180.27 g/mol It is characterized by the presence of a methylsulfonyl group attached to an ethyl chain, which is further connected to an ethane-1,2-diamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n1-Methyl-n1-(2-(methylsulfonyl)ethyl)ethane-1,2-diamine typically involves the reaction of ethane-1,2-diamine with methylsulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and purification systems can enhance the efficiency of the production process, making it suitable for large-scale applications .
Chemical Reactions Analysis
Types of Reactions
n1-Methyl-n1-(2-(methylsulfonyl)ethyl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.
Substitution: Halides, alkoxides; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted ethane-1,2-diamine derivatives.
Scientific Research Applications
n1-Methyl-n1-(2-(methylsulfonyl)ethyl)ethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of n1-Methyl-n1-(2-(methylsulfonyl)ethyl)ethane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, modulating their activity and affecting various biochemical pathways. The presence of the methylsulfonyl group enhances its binding affinity to target proteins, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2-Ethanediamine, N1-methyl-N1-[2-(methylamino)ethyl]: Similar structure but with a methylamino group instead of a methylsulfonyl group.
N1,N2-Dimethyl-N1-(2-(methylamino)ethyl)ethane-1,2-diamine: Contains additional methyl groups on the ethane-1,2-diamine backbone.
1,2-Ethanediamine, N-(2-aminoethyl)-: Lacks the methylsulfonyl group, resulting in different chemical properties.
Uniqueness
n1-Methyl-n1-(2-(methylsulfonyl)ethyl)ethane-1,2-diamine is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C6H16N2O2S |
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Molecular Weight |
180.27 g/mol |
IUPAC Name |
N'-methyl-N'-(2-methylsulfonylethyl)ethane-1,2-diamine |
InChI |
InChI=1S/C6H16N2O2S/c1-8(4-3-7)5-6-11(2,9)10/h3-7H2,1-2H3 |
InChI Key |
PGIYUQVVTLYZOY-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCN)CCS(=O)(=O)C |
Origin of Product |
United States |
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